Tnp-470

概要

説明

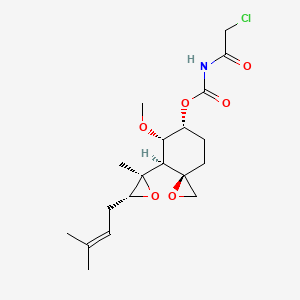

TNP-470は、O-(クロロアセチルカルバモイル)フマギリンとしても知られており、フサリウム属菌Aspergillus fumigatus freseniusから分泌される天然の抗生物質であるフマギリンの合成類似体です。主に、新規血管の形成を阻害する強力な抗血管新生作用で知られています。

科学的研究の応用

TNP-470 has a wide range of scientific research applications:

Cancer Therapy: It has been extensively studied for its antiangiogenic properties, making it a potential candidate for cancer treatment.

Anti-inflammatory: this compound exhibits anti-inflammatory effects by reducing oxidative stress and hyperpermeability.

Anti-infective: It has been shown to have anti-infective properties, making it useful in treating certain infections.

Anti-obesity: Research has indicated that this compound can help reduce obesity by inhibiting the formation of new blood vessels in adipose tissue.

作用機序

TNP-470は、主にタンパク質合成に関与する酵素であるメチオニンアミノペプチダーゼ-2(MetAP-2)を阻害することで作用を発揮します。MetAP-2に結合することにより、this compoundは新生ポリペプチドからのN末端メチオニン残基の除去を阻止し、細胞増殖を阻害します。 さらに、this compoundは、p53依存性メカニズムによってp21WAF1/CIP1を活性化することによって細胞周期に影響を与え、サイクリンD-Cdk4およびサイクリンE-Cdk2の発現を低下させます . この化合物は、FGFR1/PI3K/AKTシグナル経路も標的とし、抗血管新生作用に貢献しています .

生化学分析

Biochemical Properties

Tnp-470 is a methionine aminopeptidase-2 inhibitor . It interacts with the enzyme methionine aminopeptidase-2 (MetAP-2), inhibiting its activity . This interaction is crucial for the anti-angiogenic effects of this compound .

Cellular Effects

This compound exhibits several effects on the immune system . It has been shown to stimulate B lymphocyte proliferation through an action on T cells . This compound treatment leads to significant morphologic modifications in T cells, including an increase of the nuclear size and major nuclear chromatin decondensation . It also amplifies and extends the DNA-binding activity of nuclear factor-AT, nuclear factor-kB, and activation protein-1 in T cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of MetAP-2 . This inhibition leads to cell cycle arrest, mediated at least in part by an activation of p21WAF1/CIP1 due to a p53-dependent mechanism, with reduction of the cyclin DCdk4 and cyclin E-Cdk 2 expression . It has also been shown that the FGFR1/PI3K/AKT signaling pathway is a novel target for the antiangiogenic effects of this compound .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function. For example, it has been reported that this compound treatment leads to a significant increase in the secretion of IL-2 and IL-4 over time

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth . The effects of this compound vary with different dosages. For example, in nude mice treated with 30 mg/kg of this compound, lung metastasis of GCH-1 (m) cells was strongly inhibited .

Transport and Distribution

It has been shown that this compound can cross the blood-brain barrier .

Subcellular Localization

It has been shown that this compound treatment leads to significant morphologic modifications in T cells, including an increase of the nuclear size , suggesting that this compound may localize to the nucleus of these cells.

準備方法

TNP-470は、フマギリンを出発物質とする一連の化学反応によって合成されます。合成経路には、クロロアセチルカルバモイル基を導入するためにフマギリンを修飾することが含まれます。主なステップは以下のとおりです。

酸化: フマギリンは、反応性官能基を導入するために酸化されます。

置換: 反応性基は、次にクロロアセチルカルバモイル部分で置換されます。

精製: 最終生成物は、結晶化またはクロマトグラフィーによって精製され、純粋な形態のthis compoundが得られます.

化学反応の分析

TNP-470は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、反応性中間体を形成するために酸化される可能性があります。

還元: 特定の条件下で還元して、さまざまな誘導体を生成できます。

置換: this compoundは、特にクロロアセチル基を含む置換反応を受ける可能性があります。

加水分解: この化合物は、構成要素に分解するために加水分解することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

癌治療: 抗血管新生作用が広く研究されており、癌治療の潜在的な候補となっています。

抗炎症作用: this compoundは、酸化ストレスと過剰透過性を軽減することで、抗炎症作用を示します。

抗感染作用: 抗感染作用を持つことが示されており、特定の感染症の治療に役立ちます。

抗肥満作用: 研究によると、this compoundは、脂肪組織における新しい血管の形成を阻害することで、肥満の軽減に役立つ可能性があります.

類似化合物との比較

TNP-470は、その高い効力と幅広い活性スペクトルにより、血管新生阻害剤の中でユニークです。類似の化合物には以下が含まれます。

フマギリン: this compoundが由来する天然の抗生物質。抗血管新生作用は似ていますが、効力は劣ります。

スニチニブ: 癌治療で使用されるもう1つの血管新生阻害剤。腫瘍の増殖と血管新生に関与する複数の受容体型チロシンキナーゼを標的とします。

ソラフェニブ: RAF/MEK/ERK経路と受容体型チロシンキナーゼを標的とする血管新生阻害剤。

アクシチニブ: 血管内皮成長因子受容体を標的とする強力な血管新生阻害剤.

This compoundは、MetAP-2の特異的な阻害と、他の血管新生阻害剤では見られないT細胞活性化の増強によって際立っています .

特性

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHZHSPISPJWHW-PVDLLORBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041141 | |

| Record name | o-(Chloroacetylcarbamoyl)fumagillol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129298-91-5 | |

| Record name | Lodamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129298-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Chloroacetylcarbamoylfumagillol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129298915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TNP-470 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tnp-470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Chloroacetylcarbamoyl)fumagillol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxyiranyl]-1-oxaspirol[2.5]oct-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TNP-470 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47GR46481 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is TNP-470 and what is its primary mechanism of action?

A1: this compound is a synthetic analogue of fumagillin, a fungal metabolite, and acts as a potent angiogenesis inhibitor. [, , ] It exerts its antitumor effects primarily by inhibiting the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis. [, ]

Q2: How does this compound inhibit angiogenesis?

A2: While the exact mechanism remains to be fully elucidated, research suggests that this compound directly targets endothelial cells, the building blocks of blood vessels. It has been shown to inhibit endothelial cell proliferation more potently than tumor cell proliferation. [, , , ] this compound also appears to interfere with the signaling pathways of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. [, , ] Specifically, this compound has been shown to prevent VEGF-induced endothelial permeability, intercellular gap formation, and ruffle formation by inhibiting the activation of the Rac1 protein. []

Q3: What other mechanisms contribute to the antitumor activity of this compound?

A4: Besides inhibiting angiogenesis, this compound has been shown to induce apoptosis (programmed cell death) in both tumor cells and endothelial cells. [, , , ] This direct cytotoxic effect on tumor cells contributes to its overall antitumor activity. Additionally, this compound can inhibit the production of certain matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation, which is crucial for tumor invasion and metastasis. [, ]

Q4: What is the impact of this compound on wound healing?

A5: Given its anti-angiogenic properties, this compound has been shown to delay cutaneous wound healing in mice. [, ] This effect is dose-dependent and is attributed to the inhibition of new blood vessel formation, which is crucial for the wound healing process. Interestingly, topical application of basic fibroblast growth factor (bFGF) can counteract the wound healing delay induced by this compound. []

Q5: Are there any known drug interactions with this compound?

A5: Yes, this compound has been shown to interact with certain chemotherapeutic agents, both in terms of efficacy and metabolism. For instance, combining this compound with cytotoxic drugs like cisplatin, docetaxel, gemcitabine, or 5-fluorouracil often resulted in synergistic antitumor effects in various cancer models. [1, 4, 11, 13, 18-21] This synergy is likely due to the combined effects of inhibiting angiogenesis, inducing apoptosis, and suppressing tumor cell proliferation.

Q6: Can this compound affect the pharmacokinetics of other anticancer drugs?

A8: Yes, this compound has been shown to reduce the tumor concentrations of co-administered anticancer drugs like temozolomide (TMZ) in a pharmacodynamic-mediated manner. [] This effect is attributed to the normalization of tumor vasculature by this compound, leading to decreased vascular permeability and reduced drug delivery to the tumor. This highlights the importance of understanding potential drug interactions when combining this compound with other anticancer agents.

Q7: Does this compound interact with drug-metabolizing enzymes?

A9: Yes, studies in primary cultured hepatocytes and microsomes have shown that this compound is metabolized into various metabolites. Co-administration of this compound with cyclophosphamide or Taxol altered this compound metabolism, indicating potential for metabolic drug interactions. []

Q8: What are the future directions for research on this compound?

A10: Further research is needed to fully elucidate the molecular mechanisms of action of this compound, particularly its interactions with specific signaling pathways and cellular targets. [] Developing strategies to improve its stability, solubility, and oral bioavailability is crucial for enhancing its clinical utility. [] Exploring novel drug delivery systems, such as nanoparticle encapsulation or targeted delivery approaches, could enhance its efficacy and reduce potential side effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。